![molecular formula C7H4Br5N B14592418 7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide CAS No. 61254-57-7](/img/structure/B14592418.png)
7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a bicyclic structure with multiple bromine atoms, making it an interesting subject for studies in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide typically involves a multi-step reaction process. One common method starts with the preparation of a precursor compound, which is then subjected to bromination under controlled conditions. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to facilitate the addition of bromine atoms to the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The bicyclic structure allows for addition reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce compounds with higher oxidation states .
Applications De Recherche Scientifique
7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide involves its interaction with specific molecular targets. The bromine atoms in the compound can form strong bonds with other molecules, leading to various chemical transformations. The bicyclic structure allows for unique interactions with enzymes and other biological molecules, potentially inhibiting or activating specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: A related compound with a similar bicyclic structure but different functional groups.
1H-Imidazo[4,5-c]quinoline Derivatives: Compounds with similar structural frameworks and potential biological activities.
Uniqueness
7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide is unique due to the presence of multiple bromine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
61254-57-7 |
|---|---|
Formule moléculaire |
C7H4Br5N |
Poids moléculaire |
501.63 g/mol |
Nom IUPAC |
7,7,8,8-tetrabromo-1-azoniabicyclo[4.2.0]octa-1,3,5-triene;bromide |
InChI |
InChI=1S/C7H4Br4N.BrH/c8-6(9)5-3-1-2-4-12(5)7(6,10)11;/h1-4H;1H/q+1;/p-1 |
Clé InChI |
SMNZOZZQXJQANZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+]2C(=C1)C(C2(Br)Br)(Br)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


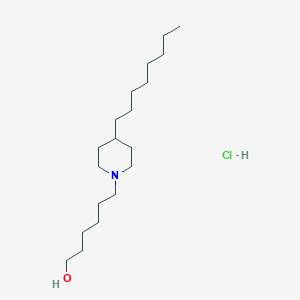
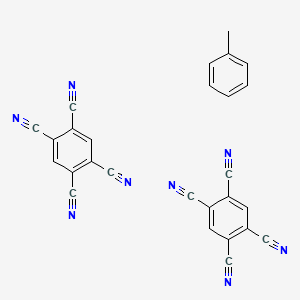
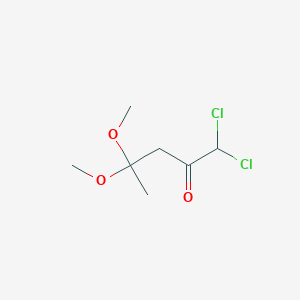
![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)
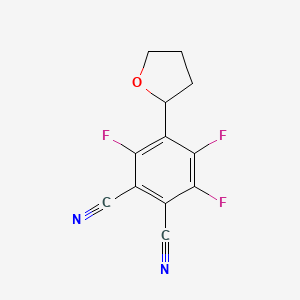

![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)
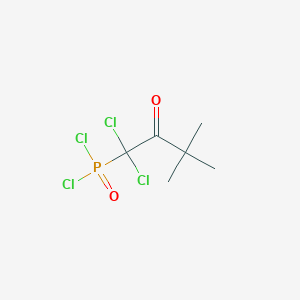
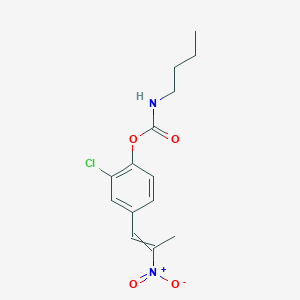
![3-(Methylsulfanyl)-3-{[2-(methylsulfanyl)ethyl]amino}-1-phenylprop-2-EN-1-one](/img/structure/B14592376.png)
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)
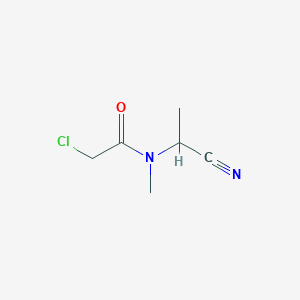
![[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol](/img/structure/B14592398.png)
